molecular formula C17H17NO B1321408 4-(4-Phenylbutoxy)benzonitrile CAS No. 138631-41-1

4-(4-Phenylbutoxy)benzonitrile

Cat. No.: B1321408
CAS No.: 138631-41-1
M. Wt: 251.32 g/mol
InChI Key: IWISDBJHMXJLNC-UHFFFAOYSA-N
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Description

4-(4-Phenylbutoxy)benzonitrile is an organic compound with the molecular formula C17H17NO. It is characterized by a benzonitrile group attached to a phenylbutoxy chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Phenylbutoxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 4-phenylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

    Step 1: Dissolve 4-hydroxybenzonitrile and 4-phenylbutyl bromide in DMF.

    Step 2: Add potassium carbonate to the mixture.

    Step 3: Heat the mixture under reflux for several hours.

    Step 4: Cool the reaction mixture and extract the product using an organic solvent such as dichloromethane.

    Step 5: Purify the product by recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This can involve the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques. The choice of solvents and reagents may also be adjusted to minimize environmental impact and improve safety.

Chemical Reactions Analysis

Types of Reactions

4-(4-Phenylbutoxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The phenylbutoxy chain can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of 4-(4-phenylbutoxy)benzoic acid.

    Reduction: Formation of 4-(4-phenylbutoxy)benzylamine.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

4-(4-Phenylbutoxy)benzonitrile is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Studying its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigating its potential as a pharmaceutical intermediate or active compound.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Phenylbutoxy)benzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenylbutoxy chain can interact with hydrophobic regions of proteins or membranes, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Phenylbutoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    4-(4-Phenylbutoxy)benzylamine: Similar structure but with an amine group instead of a nitrile group.

    4-(4-Phenylbutoxy)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

Uniqueness

4-(4-Phenylbutoxy)benzonitrile is unique due to its combination of a nitrile group and a phenylbutoxy chain, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(4-phenylbutoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c18-14-16-9-11-17(12-10-16)19-13-5-4-8-15-6-2-1-3-7-15/h1-3,6-7,9-12H,4-5,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWISDBJHMXJLNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40617232
Record name 4-(4-Phenylbutoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138631-41-1
Record name 4-(4-Phenylbutoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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